An In-depth Technical Guide to 7-Bromo-4,6-dichloro-8-fluoroquinazoline
An In-depth Technical Guide to 7-Bromo-4,6-dichloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure and versatile substitution patterns have allowed for the development of a vast array of biologically active molecules across numerous therapeutic areas.[3] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][4] The strategic incorporation of halogen atoms into the quinazoline framework can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[5] This guide provides a detailed technical overview of 7-Bromo-4,6-dichloro-8-fluoroquinazoline, a polyhalogenated quinazoline derivative poised as a valuable intermediate for the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Bromo-4,6-dichloro-8-fluoroquinazoline is presented in the table below.
| Property | Value | Source |
| CAS Number | 1698027-19-8 | [6] |
| Molecular Formula | C₈H₂BrCl₂FN₂ | [6] |
| Molecular Weight | 295.92 g/mol | [6] |
| IUPAC Name | 7-bromo-4,6-dichloro-8-fluoroquinazoline | [6] |
| Canonical SMILES | C1=C2C(=NC=N1)C(=C(C=C2Cl)Br)F | [6] |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline.
Step 1: Synthesis of 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone
The initial step involves the cyclization of a substituted anthranilic acid, 2-amino-3-bromo-5-chloro-6-fluorobenzoic acid, with formamide at elevated temperatures. This reaction is a well-established method for the formation of the quinazolinone ring system.[7]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromo-5-chloro-6-fluorobenzoic acid (1.0 eq).
-
Add an excess of formamide (approximately 4-5 eq).
-
Heat the reaction mixture to 130-135 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone.
Step 2: Synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline
The second step is the chlorination of the 4-position of the quinazolinone intermediate. This is a common transformation to introduce a reactive leaving group for subsequent nucleophilic substitution reactions.[8]
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 3-6 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.
-
The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry thoroughly. The crude product can be purified by recrystallization or column chromatography to afford 7-Bromo-4,6-dichloro-8-fluoroquinazoline.
Spectroscopic Characterization (Predicted)
As experimental data for 7-Bromo-4,6-dichloro-8-fluoroquinazoline is not publicly available, the following characterization data is predicted based on the analysis of structurally similar halogenated quinazolines.[9][10][11][12]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | s | 1H | H-2 |
| ~8.2 | s | 1H | H-5 |
Rationale: The proton at the 2-position of the quinazoline ring typically appears as a singlet at a downfield chemical shift. The proton at the 5-position will also be a singlet due to the absence of adjacent protons. The exact chemical shifts will be influenced by the electronic effects of the four halogen substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be significantly influenced by the attached halogens, and the carbon atoms bonded to fluorine will exhibit C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~158 (d, ¹JCF ≈ 250 Hz) | C-8 |
| ~152 | C-4 |
| ~148 | C-8a |
| ~135 | C-5 |
| ~128 | C-7 |
| ~125 | C-6 |
| ~120 | C-4a |
Rationale: The chemical shifts are estimated based on known data for halogenated quinazolines.[9][10] The C-8 carbon, directly attached to the highly electronegative fluorine atom, is expected to show a large one-bond C-F coupling constant.
Mass Spectrometry
The mass spectrum will be characterized by a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for 7-Bromo-4,6-dichloro-8-fluoroquinazoline.
The primary fragmentation is expected to involve the loss of a halogen atom. The loss of a chlorine radical will result in a fragment ion cluster around m/z 259, 261, and 263. The loss of a bromine radical will lead to a fragment ion cluster around m/z 215, 217, and 219. The relative intensities of these isotopic peaks will be indicative of the number of remaining chlorine and bromine atoms.[13][14]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the quinazoline ring system.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 1620-1600 | C=N stretching |
| 1580-1550 | C=C aromatic ring stretching |
| 1480-1450 | C=C aromatic ring stretching |
| 1100-1000 | C-F stretching |
| 850-750 | C-Cl stretching |
| 700-600 | C-Br stretching |
Rationale: The spectrum will be dominated by aromatic C=C and C=N stretching vibrations. The C-halogen stretching frequencies will appear in the fingerprint region.[15]
Potential Applications in Drug Discovery
Polyhalogenated quinazolines, such as 7-Bromo-4,6-dichloro-8-fluoroquinazoline, are highly valuable as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple reactive sites allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.
-
Scaffold for Kinase Inhibitors: The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly for targeting the ATP-binding site of enzymes such as the Epidermal Growth Factor Receptor (EGFR).[5] The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains to generate libraries of potential kinase inhibitors.
-
Antimicrobial and Anticancer Agents: The inherent biological activity of the quinazoline nucleus, coupled with the modulating effects of halogen substituents, makes this class of compounds a promising area for the discovery of new antimicrobial and anticancer agents.[1][4] The bromine atom at the 7-position can serve as a handle for further diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a broader chemical space.
Safety Information
Based on the information provided by chemical suppliers, 7-Bromo-4,6-dichloro-8-fluoroquinazoline should be handled with care. The following GHS hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.[6]
Conclusion
7-Bromo-4,6-dichloro-8-fluoroquinazoline is a synthetically valuable, polyhalogenated heterocyclic compound. While direct experimental data is limited, a logical synthetic pathway can be proposed based on established chemical principles. Its rich substitution pattern, featuring multiple reactive sites, makes it an attractive building block for the synthesis of novel, biologically active molecules, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and reactivity of this and related compounds will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
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ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[1].
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Al-Tel, T. H. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1033. [Link]
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MDPI. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2305. [Link]
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Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]
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